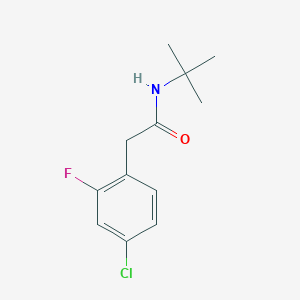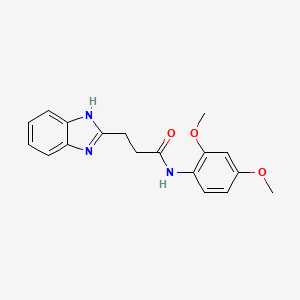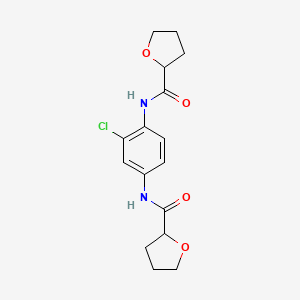![molecular formula C15H17NO5 B5420345 2-{[(7-hydroxy-4-methyl-2-oxo-2H-chromen-8-yl)methyl]amino}butanoic acid](/img/structure/B5420345.png)
2-{[(7-hydroxy-4-methyl-2-oxo-2H-chromen-8-yl)methyl]amino}butanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-{[(7-hydroxy-4-methyl-2-oxo-2H-chromen-8-yl)methyl]amino}butanoic acid is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. This compound is commonly known as Chromenone-3 and is a derivative of coumarin, a natural compound found in many plants. The purpose of
作用機序
The mechanism of action of Chromenone-3 is not fully understood. However, it has been suggested that the compound exerts its therapeutic effects by modulating various signaling pathways in the body. For example, Chromenone-3 has been shown to inhibit the NF-κB signaling pathway, which is involved in inflammation and cancer progression. The compound has also been shown to activate the Nrf2 signaling pathway, which is involved in antioxidant defense.
Biochemical and Physiological Effects:
Chromenone-3 has been shown to have various biochemical and physiological effects. The compound has been shown to inhibit the expression of pro-inflammatory cytokines such as TNF-α and IL-6. It has also been shown to increase the expression of antioxidant enzymes such as superoxide dismutase and catalase. In addition, Chromenone-3 has been shown to induce apoptosis in cancer cells and to inhibit cancer cell proliferation.
実験室実験の利点と制限
One of the advantages of Chromenone-3 is its high purity and availability for scientific research. The compound is also relatively stable and can be easily synthesized in large quantities. However, one limitation of Chromenone-3 is its limited solubility in aqueous solutions, which can make it difficult to administer in vivo.
将来の方向性
There are several future directions for the study of Chromenone-3. One area of research is the development of novel drug delivery systems to improve the solubility and bioavailability of the compound in vivo. Another area of research is the investigation of the compound's potential as a neuroprotective agent in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Furthermore, the potential of Chromenone-3 as a chemopreventive agent for cancer needs to be explored further. Finally, the compound's potential as a therapeutic agent for cardiovascular diseases such as atherosclerosis and hypertension needs to be investigated in more detail.
Conclusion:
Chromenone-3 is a chemical compound that has shown promising results in scientific research for its potential therapeutic properties. The compound has been shown to have anti-inflammatory, antioxidant, and anticancer properties, making it a promising candidate for the treatment of various diseases. While there are limitations to the use of Chromenone-3 in lab experiments, future research directions offer the potential for the compound to be developed into a therapeutic agent for various diseases.
合成法
The synthesis of Chromenone-3 involves the reaction of 7-hydroxy-4-methylcoumarin with chloroacetic acid and sodium hydroxide. The resulting product is then treated with methylamine to form the final compound. This synthesis method has been optimized for high yield and purity, making Chromenone-3 readily available for scientific research.
科学的研究の応用
Chromenone-3 has been extensively studied for its potential therapeutic properties. It has been shown to have anti-inflammatory, antioxidant, and anticancer properties. The compound has been tested in vitro and in vivo, and has shown promising results in the treatment of various diseases including cancer, neurodegenerative diseases, and cardiovascular diseases.
特性
IUPAC Name |
2-[(7-hydroxy-4-methyl-2-oxochromen-8-yl)methylamino]butanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO5/c1-3-11(15(19)20)16-7-10-12(17)5-4-9-8(2)6-13(18)21-14(9)10/h4-6,11,16-17H,3,7H2,1-2H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHFZRUJJGYWJPJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)O)NCC1=C(C=CC2=C1OC(=O)C=C2C)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[2-(4-morpholinyl)ethyl]-2-(phenylthio)propanamide](/img/structure/B5420271.png)
![1-[2-(dimethylamino)ethyl]-4-(4-fluorobenzoyl)-5-(4-fluorophenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5420272.png)
![6-[4-(2-hydroxyethyl)piperidin-1-yl]-N-[(5-isopropyl-1,2,4-oxadiazol-3-yl)methyl]nicotinamide](/img/structure/B5420277.png)


![3-{5-[(2-chlorophenoxy)methyl]-2-furyl}-1-(1-ethyl-1H-pyrazol-3-yl)-2-propen-1-one](/img/structure/B5420303.png)
![4-{1-cyano-2-[5-(4-fluorophenyl)-2-furyl]vinyl}benzoic acid](/img/structure/B5420306.png)

![ethyl 2-cyclohexyl-3-[(2-methylphenyl)amino]-3-oxopropanoate](/img/structure/B5420346.png)
![5-[4-(allyloxy)phenyl]-1-[3-(dimethylamino)propyl]-3-hydroxy-4-(4-methoxy-2-methylbenzoyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5420348.png)
![ethyl 4-{[{[(2-methylphenyl)sulfonyl]imino}(phenyl)methyl]amino}benzoate](/img/structure/B5420356.png)
![N-(4-fluorophenyl)-1-[5-(1H-imidazol-1-ylmethyl)-2-furoyl]-3-piperidinamine](/img/structure/B5420359.png)
![6-(4-chlorophenyl)-3-[(3-ethylpiperazin-1-yl)carbonyl]imidazo[2,1-b][1,3]thiazole](/img/structure/B5420366.png)
![(1R*,2R*,6S*,7S*)-4-{[2,2-dimethyl-1-(3-methyl-2-thienyl)cyclopropyl]carbonyl}-10-oxa-4-azatricyclo[5.2.1.0~2,6~]decane](/img/structure/B5420376.png)